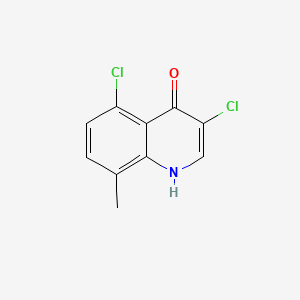

3,5-Dichloro-8-methylquinolin-4(1H)-one

Description

Propriétés

Numéro CAS |

1204810-47-8 |

|---|---|

Formule moléculaire |

C10H7Cl2NO |

Poids moléculaire |

228.072 |

Nom IUPAC |

3,5-dichloro-8-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H7Cl2NO/c1-5-2-3-6(11)8-9(5)13-4-7(12)10(8)14/h2-4H,1H3,(H,13,14) |

Clé InChI |

BWFIITLXPNTKGU-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)Cl |

Synonymes |

3,5-Dichloro-4-hydroxy-8-methylquinoline |

Origine du produit |

United States |

Synthetic Methodologies for 3,5 Dichloro 8 Methylquinolin 4 1h One and Its Analogues

Classical Approaches to Quinolinone Synthesis Relevant to 3,5-Dichloro-8-methylquinolin-4(1H)-one

The foundational methods for constructing the quinolinone scaffold have been established for over a century and continue to be relevant in organic synthesis. These classical routes typically involve the cyclization of acyclic precursors under thermal or acidic conditions.

Two of the most prominent classical methods for synthesizing the 4-hydroxyquinoline (B1666331) skeleton, which exists in tautomeric equilibrium with the quinolin-4(1H)-one form, are the Gould-Jacobs and the Conrad-Limpach reactions. wikipedia.orgwikipedia.orgmdpi.com

The Gould-Jacobs reaction begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This initial step forms an anilidomethylenemalonic ester. A subsequent thermal cyclization, often requiring high temperatures (above 250 °C), facilitates a 6-electron ring-closing reaction to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com The final steps involve saponification of the ester to a carboxylic acid, followed by decarboxylation to afford the 4-hydroxyquinoline product. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org The regioselectivity of the cyclization can be influenced by both steric and electronic factors, which is a critical consideration when using asymmetrically substituted anilines. mdpi.com

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgjptcp.com The reaction proceeds through the formation of a Schiff base intermediate. wikipedia.org Subsequent intramolecular cyclization at high temperatures (around 250 °C) leads to the formation of the 4-hydroxyquinoline. wikipedia.org The choice of solvent is crucial, with high-boiling inert solvents like mineral oil significantly improving reaction yields compared to solvent-free conditions. wikipedia.org Under kinetic control, the reaction favors the formation of the 4-quinolone, while thermodynamic conditions can lead to the 2-quinolone isomer, a variation known as the Knorr quinoline (B57606) synthesis. quimicaorganica.org

Both reactions are characterized by their use of high temperatures, which can sometimes lead to side reactions or decomposition of the products. mdpi.com Modern adaptations have explored the use of microwave irradiation to reduce reaction times and improve yields. ablelab.eu

The synthesis of the specifically substituted this compound requires a multi-step approach where the introduction of the substituents is as critical as the formation of the heterocyclic ring itself. A plausible synthetic strategy involves building the quinolinone core from a pre-substituted aniline, followed by further functionalization.

A likely starting material for this synthesis would be 2-methyl-5-chloroaniline . Using a Conrad-Limpach type reaction, this aniline would be reacted with a suitable β-ketoester, such as diethyl malonate, under high-temperature cyclization conditions. This would lead to the formation of 5-chloro-8-methylquinolin-4(1H)-one .

The next crucial step is the regioselective chlorination at the C3 position. Direct halogenation of the pre-formed 5-chloro-8-methylquinolin-4(1H)-one can be achieved using various chlorinating agents. A simple and practical protocol for the C3-regioselective halogenation of 4-quinolones utilizes potassium halide salts in the presence of (diacetoxyiodo)benzene (B116549) (PIDA) or (diiodoxy)benzene (PIFA). researchgate.net For instance, treating the quinolone with a chlorinating agent like N-chlorosuccinimide (NCS) would introduce the second chlorine atom at the desired C3 position to yield the final product, This compound . preprints.org

An alternative approach involves the chlorination of a 4-hydroxyquinoline intermediate. For example, the synthesis of 4,7-dichloroquinoline (B193633) starts from 3-chloroaniline (B41212) and ethoxymethylenemalonic ester, which cyclizes to form 7-chloro-4-hydroxyquinoline. chemicalbook.com This intermediate is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. chemicalbook.commdpi.com A similar strategy could be envisioned where a 5-chloro-8-methyl-4-hydroxyquinoline is first synthesized and then subjected to chlorination to introduce the second chlorine atom, although controlling the regioselectivity for the C3 position would be paramount.

Modern Synthetic Strategies for this compound

In recent years, synthetic organic chemistry has seen a shift towards developing more efficient, sustainable, and versatile methods. These modern strategies offer advantages over classical approaches, such as milder reaction conditions, higher yields, and greater functional group tolerance.

Transition-metal-catalyzed reactions have become indispensable tools for the construction of heterocyclic compounds, including quinolines. These methods often proceed under milder conditions than classical thermal cyclizations and offer novel pathways for bond formation. Various metals such as palladium (Pd), copper (Cu), nickel (Ni), and manganese (Mn) have been employed.

For instance, nickel-catalyzed reactions have been developed for the synthesis of polysubstituted quinolines. These reactions can involve the coupling of anilines with alkynes or other partners to construct the quinoline ring system. While direct synthesis of this compound via this method is not explicitly detailed, the principles of transition-metal-catalyzed C-C and C-N bond formation are broadly applicable to creating complex quinoline structures.

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. preprints.org For quinolinone synthesis, this has translated into several innovative protocols. These approaches often focus on the use of eco-friendly catalysts and solvents, as well as alternative energy sources. preprints.org

Key green strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695). preprints.org

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields. researchgate.net

Eco-Friendly Catalysts: Utilizing catalysts that are recyclable or benign, such as p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix wikipedia.orgarene, and various solid-supported catalysts. preprints.org

The following table summarizes some of the green catalysts and conditions that have been successfully applied to the synthesis of quinoline derivatives.

| Catalyst | Solvent | Energy Source | Key Advantages |

| p-Toluenesulfonic acid (p-TSA) | Ethanol/Water | Conventional Heating | Readily available, effective acidic catalyst. preprints.org |

| para-Sulfonic acid calix wikipedia.orgarene | Ethanol/Water | Conventional Heating | Supramolecular catalyst, can be recycled. preprints.org |

| Indium (III) chloride on Silica Gel | Solvent-free | Microwave | Efficient for one-pot reactions, avoids bulk solvents. jptcp.com |

| Montmorillonite K-10 | Solvent-free | Conventional Heating | Environmentally benign solid acid catalyst. jptcp.com |

| Niobium pentachloride (NbCl₅) | Glycerol | Conventional Heating | Use of a biodegradable solvent. jptcp.com |

These green methodologies represent a significant step towards the sustainable production of quinolinone-based compounds.

Photochemical and electrochemical methods offer unique pathways for the synthesis of quinolinones by utilizing light or electricity as traceless reagents to initiate reactions. These techniques often proceed under very mild conditions at room temperature.

Photochemical synthesis employs visible light to excite a photocatalyst or a reactant, generating highly reactive intermediates like radicals. This strategy can be used for C-H functionalization or for cyclization reactions to form the quinoline ring. For example, visible light irradiation can be used to generate iminyl radicals from precursors, which then undergo intramolecular cyclization to form quinolines.

Electrochemical synthesis uses an electric current to drive redox reactions, generating radical ions that can participate in bond-forming cyclizations. Both photochemical and electrochemical methods share mechanistic parallels, as they often proceed through single-electron transfer (SET) processes to create reactive radical intermediates. These modern techniques provide powerful and sustainable alternatives to traditional synthetic methods.

Regioselectivity and Yield Optimization in this compound Synthesis

The synthesis of substituted quinolinones, including this compound, is a process where regioselectivity and reaction yield are of paramount importance. Regioselectivity, the control of the orientation of chemical bond formation, is critical in directing substituents to specific positions on the quinolinone core. The substitution pattern significantly influences the molecule's chemical properties and biological activity.

Research into the synthesis of related heterocyclic systems demonstrates the profound impact of reaction conditions on the regiochemical outcome. For instance, in the synthesis of heterocycles from 3-cyclohex-3-enyl-4-hydroxy-1-methylquinolin-2(1H)-one, the choice of reagent dictates the structure of the resulting polycyclic compound. researchgate.net Reaction with m-chloroperbenzoic acid in refluxing benzene (B151609) results in the formation of one specific bicyclic heterocycle with an 80% yield. researchgate.net In contrast, treating the same starting material with cold concentrated sulfuric acid leads to a different bicyclic product in a 90% yield. researchgate.net This highlights how a simple change in reagent can selectively favor one reaction pathway over another, leading to different regioisomers.

Yield optimization is another critical aspect, focusing on adjusting reaction parameters to maximize the output of the desired product. A common strategy involves the systematic evaluation of solvents, bases, temperature, and reaction time. In the synthesis of (7-chloroquinolin-4-yl)sulfanyl alcohol derivatives, an analogue class, initial attempts using triethylamine (B128534) as a base in solvents like acetonitrile (B52724), tetrahydrofuran, or 1,4-dioxane (B91453) at reflux were unsuccessful. semanticscholar.org Switching the solvent to ethanol and increasing the reaction time to five days afforded the products in yields ranging from 25% to 71%. semanticscholar.org A significant improvement was achieved by changing the base to 4-dimethylaminopyridine (B28879) (DMAP) and the solvent to dimethylformamide (DMF) at 80°C for 12 hours, which boosted the yields to a range of 73% to 86%. semanticscholar.org

The following table summarizes the optimization of reaction conditions for the synthesis of a [(7-chloroquinolin-4-yl)sulfanyl] alcohol derivative, illustrating the impact of different parameters on product yield. semanticscholar.org

| Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetonitrile / THF / 1,4-dioxane | Triethylamine | Reflux | 12 h | 0% |

| Ethanol | Triethylamine (excess) | Room Temp to Reflux | 5 days | 52% |

| DMF | DMAP (excess) | 80 °C | 12 h | 86% |

Catalysts can also play a crucial role. For example, the chlorination of 8-hydroxy-quinaldine to produce 5,7-dichloro-8-hydroxy-quinaldine is effectively carried out in a chloroform (B151607) solution in the presence of iodine, which acts as a catalyst to facilitate the regioselective chlorination at the 5 and 7 positions, achieving yields as high as 94%. google.com

Purification and Isolation Techniques for Synthetic Intermediates and Products

The successful synthesis of quinolinone derivatives is critically dependent on effective purification and isolation techniques to obtain the target compounds and their intermediates in high purity. A variety of methods are employed, often in combination, to separate the desired product from unreacted starting materials, byproducts, and solvents.

Crystallization and Recrystallization are among the most common methods for purifying solid compounds. This technique relies on the differences in solubility between the compound and impurities in a given solvent. For instance, N-sulfonylated aminobenzoates, which are precursors to certain quinolinone analogues, are purified by crystallization from methanol. nih.gov In the synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) derivatives, the final products are recrystallized from solvent mixtures like DMF/ethanol. nih.gov Similarly, pure 4,7-dichloroquinoline can be obtained by recrystallization from Skellysolve B. orgsyn.org However, the physical properties of the molecule, such as high insolubility, can sometimes make recrystallization a challenging procedure. nii.ac.jp

Filtration is a fundamental step for isolating solid products from a liquid phase. It is widely used to collect precipitates that form during a reaction or after a crystallization process. mdpi.comresearchgate.net For example, after acid hydrolysis in the synthesis of 4-chloro-8-methylquinolin-2(1H)-one, the resulting precipitate is collected by filtration. mdpi.com In another example, a dibrominated quinolinol intermediate was isolated via suction filtration and washed with ice-cold acetonitrile to remove residual impurities. mdpi.com

Chromatography , particularly column chromatography, is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is frequently used to purify crude products when simple crystallization is insufficient. The synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, for example, employs column chromatography with a hexane/ethyl acetate (B1210297) eluent for purification. nih.gov

Extraction and Washing are standard workup procedures for separating the desired product from a reaction mixture. This typically involves dissolving the crude mixture in an organic solvent and washing it with aqueous solutions to remove inorganic salts and other water-soluble impurities. A typical sequence involves extraction with a solvent like ethyl acetate, followed by washing with water and brine. nih.gov In some cases, acidic or basic washes are used to remove specific types of impurities. For instance, the workup for a novel antimalarial quinoline derivative involved extraction with dichloromethane, sequential washing with sodium hydroxide (B78521) and water, and a final wash with acetic acid. mdpi.com

Distillation is used for the purification of volatile liquid compounds or intermediates. For example, the intermediate 1,7-dichloroheptan-4-one (B1295582) was purified by vacuum distillation to afford a colorless oil. mdpi.com

The progress of a reaction is often monitored using Thin-Layer Chromatography (TLC) to determine the optimal point to stop the reaction and begin the isolation process, thereby maximizing the yield of the desired product. nih.gov

The following table provides a summary of purification techniques applied to various quinolinone analogues and their intermediates.

| Compound/Intermediate Class | Purification Technique(s) | Reference |

|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Collection by filtration, Crystallization | mdpi.com |

| (7-Chloroquinolin-4-ylthio) alkylbenzoate derivatives | Recrystallization, Column Chromatography | semanticscholar.org |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | Column Chromatography (hexane/ethyl acetate) | nih.gov |

| 3,3'-Methylenebis(substituted-4-hydroxyquinolin-2(1H)-ones) | Washing with ethanol, Recrystallization (DMF/EtOH) | nih.gov |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | Extraction, Washing (NaOH, water, acetic acid), Filtration | mdpi.com |

| 7-Bromo-2-methylquinoline-5,8-dione | Extraction (dichloromethane), Washing (water), Concentration under reduced pressure | mdpi.com |

| 4,7-Dichloroquinoline | Recrystallization (Skellysolve B) | orgsyn.org |

Chemical Reactivity and Derivatization Pathways of 3,5 Dichloro 8 Methylquinolin 4 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Core

The reactivity of the 3,5-Dichloro-8-methylquinolin-4(1H)-one core is dictated by the interplay of the electron-withdrawing chloro groups, the electron-donating methyl group, and the quinolinone system itself. These substituents influence the electron density distribution around the aromatic and heterocyclic rings, thereby directing the course of electrophilic and nucleophilic substitution reactions.

The chlorine atoms at the C-3 and C-5 positions are generally susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common pathway for the functionalization of halo-substituted quinolines and related heterocycles. The reactivity of these positions is enhanced by the electron-withdrawing nature of the quinolinone carbonyl group and the nitrogen atom within the heterocyclic ring.

While specific studies on this compound are not extensively documented, research on analogous compounds such as 4-chloro-8-methylquinolin-2(1H)-one demonstrates the feasibility of nucleophilic displacement of the chloro group. mdpi.comresearchgate.net In a similar vein, the chlorine atom at the C-4 position in 2,4-dichloroquinazolines readily undergoes regioselective substitution with various amine nucleophiles. nih.gov This suggests that the C-5 chloro substituent in this compound, being on the benzenoid ring, would likely require more forcing conditions for substitution compared to a halogen at C-4.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the amination of 6,7-dichloro-5,8-quinolinequinones, indicating that similar transition-metal-catalyzed methods could be effective for the derivatization of the C-3 and C-5 positions of this compound with a variety of nucleophiles including amines, alcohols, and thiols. cardiff.ac.uk The relative reactivity of the C-3 versus the C-5 position would be influenced by both electronic and steric factors.

The following table summarizes potential nucleophilic substitution reactions at the halogenated positions:

| Reagent/Catalyst | Product Type | Reference Analogy |

| Amines (aliphatic, aromatic) | Amino-substituted quinolinones | nih.gov |

| Alcohols/Phenols | Alkoxy/Aryloxy-substituted quinolinones | nih.gov |

| Thiols/Thiophenols | Alkylthio/Arylthio-substituted quinolinones | nih.gov |

| Pd catalyst / Amine | Amino-substituted quinolinones | cardiff.ac.uk |

The methyl group at the C-8 position offers a valuable handle for a range of functionalization reactions, particularly through C(sp³)–H bond activation. researchgate.net Transition metal-catalyzed reactions, especially with rhodium and ruthenium, have been shown to be effective for the selective functionalization of 8-methylquinolines. researchgate.net These methods allow for the introduction of various functional groups, including aryl, alkyl, and amino moieties.

For instance, Rh(III)-catalyzed C(sp³)–H bond amidation of 8-methylquinolines has been reported, providing access to amidated products. researchgate.net Similarly, ruthenium-catalyzed mono-arylation of the C(sp³)–H bond of 8-methylquinolines with aryl boronic acids has been achieved. researchgate.net Metal-free oxidative cyclization reactions have also been developed to synthesize more complex heterocyclic systems starting from methylhetarenes. researchgate.net

A summary of potential reactions at the C-8 methyl group is presented below:

| Reaction Type | Reagent/Catalyst | Product Type | Reference Analogy |

| C(sp³)–H Amidation | Rh(III) catalyst, N-hydroxyphthalimides | 8-(Aminomethyl)quinolinones | researchgate.net |

| C(sp³)–H Arylation | Ru(II) catalyst, Aryl boronic acids | 8-(Arylmethyl)quinolinones | researchgate.net |

| Oxidative C–H Functionalization | I₂–DMSO | 8-Formylquinolinones | researchgate.net |

| Reagent | Base | Product Type |

| Alkyl halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, NaH | N-Alkyl-3,5-dichloro-8-methylquinolin-4-one |

| Dialkyl sulfate (B86663) (e.g., (CH₃)₂SO₄) | K₂CO₃, NaOH | N-Alkyl-3,5-dichloro-8-methylquinolin-4-one |

Tautomerism and Isomerization Studies of this compound and Related Quinolinones

This compound can exist in tautomeric forms, primarily through keto-enol tautomerism. masterorganicchemistry.comyoutube.com The predominant form is the 4(1H)-one (keto form), but it can be in equilibrium with its enol tautomer, 3,5-dichloro-8-methylquinolin-4-ol.

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the quinoline (B57606) ring. nih.gov In general, the keto form of simple ketones and aldehydes is significantly more stable than the enol form. masterorganicchemistry.com However, in certain systems, the enol form can be stabilized by factors such as intramolecular hydrogen bonding or the formation of an extended conjugated system. youtube.comnih.gov For this compound, the aromaticity of the quinoline ring system provides substantial stabilization to the keto form.

Computational studies and spectroscopic analyses (NMR, UV-Vis) are powerful tools to investigate the tautomeric equilibrium in quinolinone systems. For example, in a study of a novel 1,3,4-thiadiazole (B1197879) derivative containing a quinazolin-4-one moiety, both keto and enol forms were identified and characterized in different solvents. nih.gov

The potential keto-enol tautomerism is depicted below:

Keto Form (4(1H)-one) <=> Enol Form (4-ol)

The stability of these tautomers can be influenced by the solvent polarity, with non-polar solvents potentially favoring the less polar enol form to a greater extent than polar solvents.

Redox Chemistry of the Quinolinone System

The quinolinone core of this compound possesses redox activity. Quinoline N-oxides, which are structurally related, can undergo deoxygenation reactions under reductive electrochemical conditions. mdpi.com The redox properties of quinoline derivatives are of significant interest due to their involvement in biological electron transfer processes and their potential applications in materials science.

While specific electrochemical data for this compound is not available, studies on related quinoline and quinone systems provide a framework for understanding its potential redox chemistry. mdpi.com The quinone-hydroquinone redox couple is a well-studied system, and while the target compound is a quinolinone, it shares some structural similarities that suggest it could participate in redox processes. nih.gov

Functionalization for Further Chemical Exploration and Scaffold Modification

The various reactive sites on the this compound scaffold provide numerous opportunities for further chemical exploration and the generation of diverse molecular architectures. The functionalization strategies discussed in the preceding sections can be employed to systematically modify the molecule and explore the structure-activity relationships of its derivatives.

The C-3 and C-5 chloro positions serve as key points for introducing new functionalities via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. cardiff.ac.uk The C-8 methyl group can be elaborated into a variety of other functional groups through C-H activation strategies. researchgate.net Furthermore, N-alkylation at the quinolinone nitrogen allows for the introduction of diverse substituents that can influence the compound's properties.

These derivatization pathways enable the synthesis of libraries of compounds based on the this compound scaffold, which can then be screened for various applications. For instance, the synthesis of functionalized quinolines is a key strategy in the development of new therapeutic agents. mdpi.comdurham.ac.uk The ability to selectively modify different positions on the quinolinone core allows for fine-tuning of its properties for specific purposes.

Advanced Structural Elucidation and Spectroscopic Characterization of 3,5 Dichloro 8 Methylquinolin 4 1h One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. For 3,5-Dichloro-8-methylquinolin-4(1H)-one, HRMS would provide an accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula, C₁₀H₇Cl₂NO.

A key feature in the mass spectrum of a dichloro-substituted compound is the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, three peaks would be expected:

[M]⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.

[M+2]⁺: The peak for a molecule containing one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺: The peak for a molecule with two ³⁷Cl isotopes.

The relative intensity ratio of these peaks is expected to be approximately 9:6:1, providing clear evidence for the presence of two chlorine atoms in the structure.

The fragmentation pattern observed in the mass spectrum offers further structural insights. While direct fragmentation data for this specific compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of quinolinone systems. Common fragmentation processes would likely involve the initial loss of a chlorine radical (Cl•), carbon monoxide (CO), or hydrogen chloride (HCl), followed by further cleavage of the heterocyclic or benzene (B151609) ring.

Table 1: Predicted HRMS Data and Fragmentation for this compound

| Ion Formula | Calculated m/z | Description |

| [C₁₀H₇³⁵Cl₂NO]⁺ | 226.9905 | Molecular ion peak [M]⁺ |

| [C₁₀H₇³⁵Cl³⁷ClNO]⁺ | 228.9875 | Isotopic molecular ion peak [M+2]⁺ |

| [C₁₀H₇³⁷Cl₂NO]⁺ | 230.9846 | Isotopic molecular ion peak [M+4]⁺ |

| [C₉H₇³⁵Cl₂N]⁺ | 198.9956 | Loss of carbon monoxide ([M-CO]⁺) |

| [C₁₀H₇³⁵ClNO]⁺ | 192.0216 | Loss of a chlorine radical ([M-Cl]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and stereochemistry of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be required for a complete assignment of all proton and carbon signals of this compound.

The ¹H NMR spectrum provides information on the number and electronic environment of protons in the molecule. For this compound, distinct signals are expected for the N-H proton, the two aromatic protons on the benzene ring, the vinylic proton, and the methyl group protons. The ¹³C NMR spectrum, including DEPT experiments, distinguishes between methyl (CH₃), methine (CH), and quaternary (C) carbons.

The chemical shifts are heavily influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, which generally cause downfield shifts (deshielding) for nearby nuclei.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 11.0 - 12.0 | broad singlet | Exchangeable with D₂O. Shift is concentration and solvent dependent. |

| H-2 | 7.8 - 8.0 | singlet | Vinylic proton, deshielded by adjacent N and C=O group. |

| H-6 | 7.6 - 7.8 | doublet (d) | Aromatic proton deshielded by the C-5 chlorine. Coupled to H-7. |

| H-7 | 7.2 - 7.4 | doublet (d) | Aromatic proton coupled to H-6. |

| CH₃ | 2.4 - 2.6 | singlet | Methyl protons on the aromatic ring. |

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-4 | 175 - 180 | Carbonyl carbon, significantly deshielded. |

| C-2 | 140 - 145 | Vinylic carbon adjacent to nitrogen. |

| C-8a | 138 - 142 | Quaternary aromatic carbon, junction of the two rings. |

| C-7 | 130 - 135 | Aromatic CH carbon. |

| C-5 | 128 - 132 | Quaternary aromatic carbon bearing a chlorine atom. |

| C-8 | 125 - 130 | Quaternary aromatic carbon bearing the methyl group. |

| C-6 | 122 - 126 | Aromatic CH carbon. |

| C-4a | 118 - 122 | Quaternary aromatic carbon, junction of the two rings. |

| C-3 | 115 - 120 | Quaternary vinylic carbon bearing a chlorine atom. |

| CH₃ | 15 - 20 | Methyl carbon. |

Two-dimensional NMR experiments are essential for establishing the connectivity between the atoms whose signals were identified in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, the primary correlation would be a cross-peak between the aromatic protons H-6 and H-7, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link H-2 to C-2, H-6 to C-6, H-7 to C-7, and the methyl protons to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is crucial for conformational analysis, for example, by showing a spatial correlation between the C-8 methyl protons and the H-7 proton.

Table 4: Expected Key 2D NMR Correlations

| Experiment | Observed Correlation | Structural Information Confirmed |

| COSY | H-6 ↔ H-7 | Adjacency of H-6 and H-7 on the benzene ring. |

| HSQC | H-2 ↔ C-2; H-6 ↔ C-6; H-7 ↔ C-7; CH₃ ↔ C(CH₃) | Direct one-bond C-H connections. |

| HMBC | CH₃ ↔ C-8, C-7; H-7 ↔ C-8, C-8a, C-5; H-2 ↔ C-3, C-4 | Placement of the methyl group at C-8 and connectivity across the rings. |

| NOESY | CH₃ ↔ H-7 | Spatial proximity of the C-8 methyl group and the H-7 proton. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be dominated by absorptions corresponding to the N-H, C=O, C=C, C-H, and C-Cl bonds. The quinolinone tautomer is characterized by a strong carbonyl (C=O) absorption and an N-H stretching vibration.

Table 5: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3000 | N-H Stretch | Amide (in solid state) |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |

| 2980 - 2850 | C-H Stretch | Methyl (CH₃) |

| 1650 - 1680 | C=O Stretch (Amide I) | α,β-Unsaturated Ketone |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

X-ray Crystallography for Solid-State Structure Determination

It would confirm the planarity of the quinolinone ring system and provide precise measurements of all bond lengths and angles. This data would reveal any distortions induced by the bulky chlorine and methyl substituents. Furthermore, the analysis would elucidate the intermolecular packing in the crystal lattice, likely revealing hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming dimers or extended chains.

Advanced Spectroscopic Methods for Conformational Analysis

While the core quinolinone structure is largely planar and rigid, advanced spectroscopic methods can probe subtle conformational features and dynamic processes. The primary technique for conformational analysis in solution is NOESY, as described in section 4.2.2. The observation of a NOE cross-peak between the protons of the 8-methyl group and the H-7 proton would confirm their spatial proximity, which is fixed by the covalent framework.

Additionally, the compound exists in a tautomeric equilibrium between the 4-keto form (quinolin-4(1H)-one) and the 4-hydroxy form (4-chloro-4-hydroxyquinoline). The "(1H)-one" nomenclature specifies the keto form, which is generally predominant for this class of compounds. Variable-temperature NMR or changes in solvent polarity could be used to study this equilibrium. The keto form is characterized by the low-field N-H proton signal and the C=O carbon signal, whereas the enol form would show a distinct O-H proton signal and a C-OH carbon signal at a different chemical shift.

Theoretical and Computational Chemistry Investigations of 3,5 Dichloro 8 Methylquinolin 4 1h One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

No specific studies detailing the electronic structure or molecular orbitals of 3,5-Dichloro-8-methylquinolin-4(1H)-one were identified.

Density Functional Theory (DFT) Studies

No records of Density Functional Theory (DFT) studies performed specifically on this compound were found. DFT is a common method for investigating the electronic properties of molecules, but it has not been applied to this particular compound in the available literature.

Ab Initio Methods

Similarly, no publications detailing the use of ab initio methods for calculating the properties of this compound were discovered.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

There are no available computational studies that predict the NMR or UV-Vis spectroscopic parameters for this compound. While experimental data may exist in private databases, it has not been published alongside theoretical predictions.

Molecular Dynamics (MD) Simulations for Conformational Sampling

No literature was found describing molecular dynamics (MD) simulations for the conformational analysis of this compound.

Molecular Docking Studies for Ligand-Target Interactions

Searches for molecular docking studies involving this compound as a ligand did not yield any specific results. Although docking studies have been performed on a wide variety of quinoline (B57606) derivatives to explore their potential as inhibitors for various biological targets, this specific molecule has not been the subject of such published research.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Theoretical Descriptors

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound were found. Consequently, there are no published theoretical descriptors calculated for this compound within a QSAR context. QSAR studies typically involve a series of related compounds to derive a correlation between their chemical structure and biological activity, but no such study incorporating this specific molecule was identified.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

A comprehensive search of scientific literature and chemical databases has been conducted to gather information regarding the theoretical and computational investigations into the reaction mechanisms and transition state analysis of this compound. Despite a thorough review of available resources, no specific studies detailing the computational analysis of reaction mechanisms or transition state energies for this particular compound were identified.

The field of computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, determining the structures of transition states, and calculating activation energies. Such studies provide invaluable insights into the reactivity and potential synthetic routes for chemical compounds.

While there is a body of research on the synthesis and biological activity of various quinoline and quinolinone derivatives, and some of these studies employ computational methods to understand properties such as electronic structure or to predict the regioselectivity of certain reactions, specific research focusing on the detailed reaction mechanisms and transition state analysis for this compound is not present in the accessible literature.

Therefore, at present, it is not possible to provide detailed research findings, data tables, or in-depth analysis on this specific topic as per the requested outline. Further research in this area would be necessary to generate the data required for such a discussion.

Mechanistic Investigations of 3,5 Dichloro 8 Methylquinolin 4 1h One in Biological Systems Excluding Clinical Research

Target Identification and Engagement Studies at the Molecular and Cellular Level

No studies have been identified that report the specific molecular or cellular targets of 3,5-Dichloro-8-methylquinolin-4(1H)-one. Research on related quinoline-based compounds suggests a wide range of potential targets, but direct evidence of target engagement for this specific molecule is not available.

Enzyme Inhibition and Activation Mechanisms (e.g., DNA gyrase, acetylcholinesterase, protein kinases)

There are no published in vitro or in vivo studies detailing the effects of this compound on specific enzymes. While some quinoline (B57606) analogs are known to inhibit enzymes such as DNA methyltransferases, there is no data to confirm or deny similar activity for this compound. nih.gov

Receptor Binding Affinity and Ligand-Receptor Complex Formation

Scientific literature lacks any data on the receptor binding profile of this compound. For instance, studies on different quinoline-dione derivatives have identified them as antagonists for the 5-HT6 serotonin (B10506) receptor, but this cannot be extrapolated to the compound . nih.gov

Cellular Uptake and Intracellular Distribution Mechanisms

Information regarding the mechanisms of cellular uptake, intracellular distribution, or transport of this compound is not available in published research.

Modulation of Cellular Pathways and Signaling Cascades (e.g., apoptosis, cell cycle regulation)

There is no evidence from published studies to describe how this compound might modulate cellular pathways such as apoptosis or cell cycle regulation. While other modified quinoline compounds have been shown to affect pathways like PI3K/AKT/mTOR in cancer cells, no such investigation has been reported for this compound. nih.gov

Structure-Based Drug Design Principles Derived from the this compound Scaffold

Due to the absence of studies on its biological targets and activity, no structure-based drug design principles have been derived specifically from the this compound scaffold. Structure-activity relationship (SAR) studies have been conducted on related quinoline scaffolds, such as 8-hydroxyquinolines and 4-aminoquinolines, to optimize their biological activities, but these are not directly applicable to the specific compound of interest. nih.govnih.govacs.orgmdpi.commdpi.commdpi.com

Structure Activity Relationship Sar Studies and Rational Design Principles for Quinolinone Derivatives Based on 3,5 Dichloro 8 Methylquinolin 4 1h One

Systematic Modification of Substituents (Halogens, Methyl Group) and their Impact on Biological Activity

The nature and position of substituents on the quinolinone ring are critical determinants of biological activity. Halogens and alkyl groups, such as those in the parent compound, are key handles for modification.

Research into quinoline (B57606) derivatives consistently demonstrates that the type and placement of halogen atoms significantly influence potency. Studies on analogous scaffolds have shown that electron-withdrawing substituents, including chlorine (Cl), bromine (Br), and fluorine (F), often lead to stronger biological activity. nih.gov For instance, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, compounds with electron-withdrawing groups on the benzene (B151609) ring displayed higher transcriptional potency for the PPARγ receptor. nih.gov Conversely, the introduction of electron-donating groups, like methyl groups, tended to diminish this activity. nih.gov

The position of the halogen is also crucial. SAR studies on 2-arylvinylquinolines revealed that replacing a fluorine atom with a chlorine atom at the C6 position enhanced antiplasmodial activity. nih.gov Furthermore, fluorinated analogues often show improved potency over methoxylated counterparts. nih.gov Specifically, a fluorine substituent at the para position of a connected phenyl ring was found to be favorable for improving antiplasmodial activity. nih.gov Similarly, investigations into 8-hydroxyquinoline (B1678124) derivatives found that 6-chloroanalogues were the most active against certain cancer cell lines. nih.gov

The methyl group at the C8 position also plays a role. While sometimes contributing to steric hindrance, it can also be a site for metabolic oxidation or a key interaction point within a receptor pocket. In some series, replacing or removing methyl groups has been shown to alter activity; for example, 9-methylanalogues of certain 8-hydroxyquinolines were found to be the least potent in an anticancer screen. nih.gov

| Modification | Scaffold/Derivative Class | Observed Impact on Biological Activity | Reference |

| Substitution with Electron-Withdrawing Halogens (F, Cl, Br) | PPARγ-Targeted Quinoline Analogs | Stronger activity compared to unsubstituted or electron-donating groups. | nih.gov |

| Substitution with Electron-Donating Methyl Groups | PPARγ-Targeted Quinoline Analogs | Diminished activity. | nih.gov |

| Replacement of Fluorine with Chlorine (at C6) | 2-Arylvinylquinolines | Enhanced antiplasmodial activity. | nih.gov |

| Introduction of Chloro Group (at C6) | 8-Hydroxyquinoline Derivatives | Most active in the series. | nih.gov |

| Introduction of Methyl Group (at C9) | 8-Hydroxyquinoline Derivatives | Least potent in the series. | nih.gov |

Exploration of Isosteric Replacements within the Quinolinone Core

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to improve a compound's properties while retaining its core biological function. nih.govcambridgemedchemconsulting.com This involves substituting an atom or group of atoms with another that has broadly similar physical or chemical properties. Quinolones themselves are considered isosteres of coumarins. researchgate.net

This principle can be applied to the quinolinone scaffold to modulate activity, selectivity, and pharmacokinetic profiles. nih.gov A key example is the replacement of a carbon atom with a sulfur atom, which can significantly alter molecular properties and biological effects. nih.gov In one study on a related triazinoquinazoline system, the replacement of a methylthiopropionate fragment with an ethylthioacetate fragment resulted in a significant increase in anti-inflammatory activity. nih.gov

Other common isosteric replacements that can be explored include:

Scaffold Hopping : Replacing the entire quinolinone core with a different heterocyclic system that maintains the key pharmacophoric features. For instance, a quinazoline (B50416) scaffold has been explored as a bioisostere. nih.gov

Ring Atom Replacement : "Silicon switching," where a carbon atom is replaced by a silicon atom, can alter metabolic stability and other properties. mdpi.com Replacing the nitrogen atom in the quinolinone ring with carbon would yield a coumarin, which is known to have a different spectrum of biological activities. researchgate.net

Functional Group Isosteres : The ketone group at the C4 position (C=O) could potentially be replaced with a thione (C=S) or other isosteres, which would drastically alter the molecule's hydrogen bonding capacity and electronic properties. mdpi.com

| Original Group/Atom | Isosteric Replacement | Potential Impact | Reference |

| Quinolinone Core | Coumarin, Quinazoline | Altered biological activity spectrum, novel intellectual property. | nih.govresearchgate.net |

| Aromatic Carbon | Silicon | Modified metabolic stability and chemical properties. | mdpi.com |

| Methylthiopropionate | Ethylthioacetate | Significant improvement in anti-inflammatory activity. | nih.gov |

| Carbonyl (C=O) | Thione (C=S) | Changes in hydrogen bonding, electronic character, and reactivity. | mdpi.com |

| Phenyl Ring | Pyridyl Ring, Thiophene | Modified polarity, hydrogen bonding potential, and metabolic profile. | cambridgemedchemconsulting.com |

Influence of Tautomeric Forms on Biological Activity Profiles

Quinolin-4(1H)-ones, such as the parent compound, can exist in different tautomeric forms. The primary equilibrium is between the 4(1H)-one (amide/lactam) form and the 4-hydroxyquinoline (B1666331) (enol/lactim) form. The predominant tautomer can be influenced by the solvent, pH, and the electronic nature of substituents on the ring system. researchgate.netmdpi.com

The biological activity of the compound can be highly dependent on which tautomer is present, as each form has a distinct three-dimensional shape, hydrogen-bonding pattern, and electronic distribution. researchgate.net

The 4(1H)-one form has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

The 4-hydroxyquinoline form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor at the ring nitrogen.

This difference is critical for molecular recognition at a biological target. One tautomer may fit perfectly into a receptor's binding site, while the other may not. For example, the ability to form a specific hydrogen bond with a key amino acid residue in an enzyme's active site might be exclusive to one tautomeric form. Studies on related heterocyclic systems have shown that the equilibrium can be controlled by substituents, with electron-donating groups favoring one form and electron-accepting groups favoring the other. mdpi.com Therefore, understanding and controlling the tautomeric equilibrium is a key aspect of rational drug design for this class of compounds.

| Tautomeric Form | Key Structural Features | Potential Biological Implication |

| Quinolin-4(1H)-one (Amide/Lactam) | N-H hydrogen bond donor; C=O hydrogen bond acceptor. | Interacts with receptor sites that accommodate this specific hydrogen bond pattern. |

| 4-Hydroxyquinoline (Enol/Lactim) | O-H hydrogen bond donor; Ring Nitrogen as hydrogen bond acceptor. | Interacts with different receptor sites or the same site with a different binding mode. |

Ligand Efficiency and Lipophilicity Analysis in Relation to Activity

In lead optimization, it is not enough to simply increase potency; the quality of the molecule must also be considered. Ligand efficiency (LE) and ligand lipophilicity efficiency (LLE) are two key metrics used to assess this. nih.govresearchgate.net

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It helps to identify compounds that achieve high potency without being excessively large. A higher LE value (generally >0.3) is desirable. researchgate.netacs.org This metric is important because activity often increases with molecular size, but larger molecules can have poor pharmacokinetic properties. nih.gov

Lipophilicity (logP) is a measure of a compound's oil-water partition coefficient. While some lipophilicity is needed for membrane permeability, high lipophilicity (logP > 5) is often associated with poor solubility, high metabolic turnover, and low receptor selectivity. researchgate.net

Ligand Lipophilicity Efficiency (LLE or LipE) relates potency to lipophilicity (LLE = pIC50 - logP). It indicates how efficiently a compound uses its lipophilicity to achieve potency. Higher LLE values are better, with a target often cited as being greater than 5, although this can be target-dependent. acs.orgresearchgate.net

For quinolinone derivatives, optimizing these parameters is crucial. An ideal lead optimization strategy would aim to increase potency and LLE while maintaining or decreasing the molecule's size and lipophilicity. This ensures that the resulting drug candidate has a better chance of possessing favorable ADME (absorption, distribution, metabolism, and excretion) properties.

| Metric | Definition | Generally Desirable Value | Importance in Drug Design |

| Ligand Efficiency (LE) | Binding affinity per heavy atom. | > 0.3 | Normalizes potency for molecular size, helps avoid "molecular obesity". researchgate.netacs.org |

| Lipophilicity (logP) | Measure of a compound's fat-solubility. | 1 - 3 | Affects solubility, permeability, and metabolism. Values too high or too low are problematic. researchgate.net |

| Ligand Lipophilicity Efficiency (LLE) | Potency minus logP (pIC50 - logP). | > 5 (target dependent) | Indicates if potency gains are coming at the cost of excessive lipophilicity. acs.orgresearchgate.net |

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. For the 3,5-dichloro-8-methylquinolin-4(1H)-one scaffold, a pharmacophore model would be built based on the SAR data from active analogs. This model would highlight the essential hydrogen bond donors/acceptors, hydrophobic regions, and aromatic centers, and their spatial arrangement.

Once a pharmacophore model is established, it serves as a guide for lead optimization. researchgate.net The strategies involve:

SAR Expansion : Synthesizing new analogs that systematically probe different regions of the pharmacophore model. For example, if the model suggests a hydrophobic pocket near the C8-methyl group, analogs with larger or different alkyl groups at this position would be created. nih.gov

Fine-Tuning Physicochemical Properties : Using the principles from section 7.4, modifications are made to improve LE and LLE. This could involve replacing a chlorine atom with a trifluoromethyl group to modulate electronics and lipophilicity, or altering a distal part of the molecule to improve solubility. researchgate.net

In Silico Screening : The pharmacophore model can be used to screen virtual libraries of compounds to identify new scaffolds that fit the model, potentially leading to novel and more potent series of compounds. researchgate.net

Through this iterative cycle of design, synthesis, and testing, a lead compound like this compound can be optimized into a clinical candidate with enhanced efficacy and a favorable safety profile. nih.gov

Emerging Research Avenues and Potential Applications of 3,5 Dichloro 8 Methylquinolin 4 1h One

Role as a Privileged Scaffold in Novel Chemical Entity Discovery

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a foundation for developing a wide array of therapeutic agents. nih.govresearchgate.net The quinoline (B57606) ring system is a quintessential example of such a scaffold, forming the basis for numerous approved drugs with applications ranging from anticancer to antimicrobial treatments. nih.govnih.gov

The quinolinone scaffold, a derivative of quinoline featuring a carbonyl group, has also earned its status as a privileged structure. mdpi.com Its synthetic accessibility and the ease with which its structure can be modified allow for the generation of large libraries of diverse derivatives. nih.govnih.gov This versatility has made it a cornerstone in the discovery of new drugs, particularly kinase and topoisomerase inhibitors used in cancer therapy. nih.govresearchgate.net

The structure of 3,5-Dichloro-8-methylquinolin-4(1H)-one is a prime example of how this privileged core can be decorated to create novel chemical entities. The two chlorine atoms and the methyl group are not mere decorations; they are crucial for modulating the compound's electronic properties, lipophilicity, and steric profile. These modifications can fine-tune the molecule's binding affinity and selectivity for specific biological targets. The presence of the quinoline nucleus provides a structural anchor that has a known propensity to interact with the active sites of various proteins, often through hydrogen bonding and π–π stacking interactions. nih.gov

| Selected Approved Drugs Based on the Quinoline Scaffold | Therapeutic Application |

| Camptothecin Analogues (e.g., Topotecan, Irinotecan) | Anticancer (Topoisomerase Inhibitors) nih.govresearchgate.net |

| Chloroquine (B1663885) | Antimalarial, Autophagy Inhibitor nih.govresearchgate.net |

| Ciprofloxacin (B1669076), Levofloxacin | Antibacterial (Fluoroquinolones) mdpi.com |

| Bosutinib, Cabozantinib | Anticancer (Kinase Inhibitors) nih.gov |

| Bedaquiline | Antitubercular |

Applications in Chemical Biology as a Research Tool or Probe

Beyond therapeutic applications, the quinoline scaffold is increasingly being utilized in chemical biology as a versatile tool for creating molecular probes to study biological systems. nih.gov These probes are instrumental for visualizing biomolecules, sensing specific ions or pH changes within cells, and identifying new therapeutic targets. nih.govresearchgate.net

Quinoline derivatives have been successfully engineered into fluorescent probes due to their unique photophysical properties. nanobioletters.com For example, they are widely used to create chemosensors for detecting biologically important metal ions like zinc (Zn2+). nanobioletters.comrsc.org Other derivatives have been designed to function as pH sensors, changing their fluorescence in response to the acidity of the cellular environment, which is a critical parameter in many physiological and pathological processes. researchgate.net

The structure of this compound offers significant potential for development into a chemical probe. The reactive chlorine atoms can serve as handles for chemical modification, allowing for the attachment of reporter groups (like fluorophores) or targeting ligands. This adaptability could enable the creation of highly specific activity-based probes for interrogating enzyme function or photoaffinity probes for identifying previously unknown protein interactions. nih.gov

| Application of Quinoline Derivatives as Chemical Probes | Example Probe Type | Sensing Target | Reference |

| Fluorescent Ion Sensing | Phenylalanine-derived quinoline sensor | Zn2+ ions | nanobioletters.com |

| Intracellular pH Sensing | Quinoline-coumarin conjugate (DDQC) | Cellular pH | researchgate.net |

| Multimodal Imaging | Cysteine-modified quinoline | Raman, Chiral, and Fluorescent detection | acs.org |

| Nitroaromatic Compound Detection | Quinoline-tagged organic probe | 2,4,6-trinitrophenol (TNP) | rsc.org |

Future Directions in Synthetic Methodology Development for Quinolinones

The synthesis of the quinolinone core has been a subject of extensive research for over a century. nih.gov While classical methods like the Gould-Jacobs, Conrad-Limpach, and Camps reactions are well-established, the future of quinolinone synthesis is moving towards more efficient, sustainable, and versatile methodologies. mdpi.comnih.gov

Modern synthetic chemistry is increasingly focused on several key areas of innovation:

Transition-Metal Catalysis : The use of catalysts based on palladium, copper, rhodium, and cobalt has revolutionized quinoline synthesis, allowing for reactions under milder conditions with broader functional group tolerance. nih.govmdpi.comresearchgate.net

Green Chemistry : A major thrust is the development of environmentally benign processes. numberanalytics.com This includes the use of earth-abundant and less toxic metal catalysts (like iron and copper), employing green solvents such as water or ionic liquids, and exploring biocatalytic routes using enzymes. mdpi.comnumberanalytics.com

Process Intensification : Techniques like microwave-assisted synthesis and one-pot reactions are being developed to drastically reduce reaction times, improve yields, and simplify purification processes. mdpi.comnih.gov

Computational and Automated Chemistry : The integration of computational modeling and machine learning algorithms offers the potential to predict optimal reaction conditions and even discover new synthetic pathways, accelerating the development process. mdpi.com

Novel Bond-Forming Strategies : Researchers are exploring innovative reactions, such as leveraging light-sensitive borate (B1201080) intermediates to transform simple quinolines into complex 3D structures, opening up new chemical space for drug discovery. sciencedaily.com

| Comparison of Synthetic Approaches for Quinolinones | Classical Methods (e.g., Gould-Jacobs, Conrad-Limpach) | Modern & Future Methods |

| Catalysts | Often require harsh conditions (e.g., high temperature, strong acids/bases) | Transition-metal complexes (Pd, Cu, Rh), earth-abundant metals (Fe), biocatalysts mdpi.commdpi.comnumberanalytics.com |

| Reaction Conditions | High temperatures, long reaction times | Milder conditions, microwave-assisted, photocatalysis, one-pot reactions mdpi.comnih.gov |

| Sustainability | Often generate significant waste | Focus on atom economy, recyclable catalysts, green solvents mdpi.comnumberanalytics.com |

| Versatility | Limited by regioselectivity and functional group tolerance | High functional group compatibility, access to complex and diverse structures nih.govsciencedaily.com |

| Innovation Driver | Established and well-understood mechanisms | Computational prediction, automated synthesis, novel bond activations mdpi.com |

Design of Next-Generation Quinolinone Analogues for Targeted Research

The design of the next generation of quinolinone analogues is a highly rational process, driven by a deep understanding of structure-activity relationships (SAR) and the molecular basis of disease. nih.govresearchgate.net The goal is to move beyond broad-spectrum activity and develop highly selective agents that act on specific biological targets, leading to more effective and less toxic therapies.

Key strategies in the design of future quinolinone analogues include:

Structure-Activity Relationship (SAR) Studies : By systematically modifying the substituents on the quinolinone scaffold—such as the chlorine atoms and methyl group on this compound—researchers can map how each change affects biological activity. researchgate.net For instance, studies have shown that adding electron-withdrawing groups can enhance the anti-cancer properties of certain quinoline derivatives. researchgate.net

Computational and In-Silico Design : Advanced computational tools like 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking are indispensable. mdpi.com These methods allow chemists to model how a designed molecule will interact with its protein target, predict its activity, and optimize its structure for better binding and improved drug-like properties before it is ever synthesized. nih.govmdpi.com

Multi-Target and Hybrid Drug Design : Many complex diseases, like cancer, involve multiple signaling pathways. A promising strategy is to design single molecules that can inhibit multiple targets simultaneously. mdpi.comnih.gov This can involve creating hybrid compounds that fuse the quinolinone scaffold with other known pharmacophores to achieve synergistic therapeutic effects. mdpi.com

Improving Pharmacokinetics : A major focus is on fine-tuning the molecule's properties to ensure it can be absorbed, distributed, metabolized, and excreted effectively. This involves modifying the structure to enhance characteristics like solubility and metabolic stability. researchgate.net

The compound this compound represents a valuable starting point or template for such design efforts. mdpi.com Each position on its scaffold is a potential point of modification to create a new generation of analogues tailored for specific research questions or therapeutic targets.

| Design Strategy for Quinolinone Analogues | Objective | Example Modification | Reference |

| Enhance Potency | Increase binding affinity to the target | Addition of electron-withdrawing groups to the quinoline ring. | researchgate.net |

| Improve Selectivity | Minimize off-target effects | Modifying substituents to fit a specific protein's active site, guided by molecular docking. | nih.govmdpi.com |

| Achieve Multi-Target Activity | Inhibit multiple disease pathways with one molecule. | Creating hybrid molecules by linking the quinolinone to another pharmacophore (e.g., chalcone). | mdpi.com |

| Optimize Drug-Like Properties | Enhance bioavailability and metabolic stability. | Esterification or halogenation to modulate lipophilicity and blood-brain barrier penetration. | researchgate.net |

Q & A

Q. What are the established synthetic routes for 3,5-Dichloro-8-methylquinolin-4(1H)-one?

The synthesis typically involves cyclization of substituted aniline precursors followed by chlorination. A common approach includes:

- Step 1 : Cyclization of 8-methylquinolin-4(1H)-one derivatives using reagents like polyphosphoric acid (PPA) or Eaton’s reagent.

- Step 2 : Selective chlorination at the 3- and 5-positions using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions (e.g., anhydrous DMF at 0–5°C).

- Step 3 : Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. For example, deshielded protons near electron-withdrawing Cl groups are critical for structural validation.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₀H₇Cl₂NO) and isotopic patterns.

- IR Spectroscopy : Identification of carbonyl (C=O) stretches near 1660–1680 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting elemental analysis and computational data (e.g., DFT-predicted bond angles) be resolved?

Discrepancies may arise from crystal packing effects or solvent interactions. To resolve these:

- Perform single-crystal X-ray diffraction to obtain precise bond lengths/angles. Tools like SHELXL (for refinement) can validate experimental data against computational models .

- Use temperature-dependent crystallography to assess thermal motion and lattice effects.

- Cross-validate with solid-state NMR to probe local electronic environments .

Q. What experimental strategies can optimize the yield of this compound?

- Design of Experiments (DoE) : Vary reaction parameters (temperature, stoichiometry of Cl sources, solvent polarity) to identify optimal conditions.

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to enhance chlorination regioselectivity.

- In-situ Monitoring : Use HPLC or Raman spectroscopy to track reaction progress and minimize side products like over-chlorinated derivatives .

Q. How can researchers design assays to evaluate its antimalarial potential?

- In vitro Testing : Use Plasmodium falciparum cultures (e.g., 3D7 strain) to measure IC₅₀ values. Compare with reference 4(1H)-quinolones like ELQ-300, which inhibit mitochondrial electron transport .

- Structure-Activity Relationship (SAR) : Modify the methyl or chloro substituents to assess their impact on potency and resistance profiles.

- Cytotoxicity Assays : Test against mammalian cell lines (e.g., HEK293) to ensure selectivity .

Q. How should conflicting toxicity data (e.g., acute vs. chronic exposure) be interpreted?

- GHS Classification : Prioritize standardized assays (OECD Guidelines) for acute toxicity (oral, dermal, inhalation). For example, Category 4 acute toxicity (LD₅₀ 300–2000 mg/kg) suggests moderate hazard .

- Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to assess metabolic activation pathways (e.g., cytochrome P450-mediated bioactivation).

- Dose-Response Analysis : Apply the Hill equation to distinguish threshold effects from linear non-threshold (LNT) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.